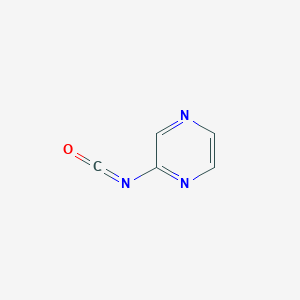

2-isocyanatopyrazine

Description

Historical Context and Significance of Pyrazine (B50134) Scaffolds in Medicinal and Material Sciences

The study of pyrazines dates back to the mid-19th century, with the initial isolation and characterization of simple pyrazine derivatives. Over time, the pyrazine nucleus has been recognized for its prevalence in natural products and its broad spectrum of biological activities. In medicinal chemistry, pyrazine-containing compounds have demonstrated efficacy across a wide range of therapeutic areas, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antiparasitic applications. For instance, pyrazinamide, a derivative of pyrazine, remains a critical component in the treatment of tuberculosis taylorandfrancis.com. The structural similarity of the pyrazine ring to naturally occurring biomolecules, coupled with its capacity for diverse interactions with biological targets, has cemented its status as a "privileged scaffold" in drug discovery researchgate.netmdpi.comresearchgate.net.

Beyond pharmaceuticals, pyrazine derivatives have also found significant utility in material science. Their aromatic nature and electron-rich characteristics make them suitable for incorporation into conjugated polymers and organic electronic materials, potentially imbuing these materials with unique electronic and optical properties . The ability to tune the electronic and steric properties of pyrazines through various substitution patterns allows for the design of materials with tailored functionalities for applications in areas such as organic light-emitting diodes (OLEDs) and sensors mdpi.comrsc.org. The historical development of substituted pyrazines reflects a growing understanding of how specific structural modifications can unlock novel properties and applications .

Reactivity Profile and Synthetic Utility of Isocyanates in Heterocyclic Chemistry

The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack. This inherent reactivity is the foundation of its extensive synthetic utility in organic chemistry wikipedia.orgresearchgate.net. Isocyanates readily react with a variety of nucleophiles, including alcohols, amines, thiols, and water, to form urethanes (carbamates), ureas, thiocarbamates, and amines, respectively wikipedia.orgresearchgate.net. These reactions are fundamental to the synthesis of polymers like polyurethanes and polyureas, as well as to the construction of diverse organic molecules wikipedia.orgulisboa.pt.

In the realm of heterocyclic chemistry, isocyanates serve as versatile building blocks for creating complex ring systems. Their ability to undergo cycloaddition reactions, nucleophilic additions, and rearrangements allows for the efficient synthesis of various nitrogen-containing heterocycles, such as hydantoins, pyrazoles, and triazinones rsc.orgresearchgate.netrsc.org. The controlled generation and reactivity of isocyanates, particularly nitrogen-substituted isocyanates, have opened new avenues for assembling molecules with specific motifs and substitution patterns that are otherwise challenging to access rsc.orgrsc.org. The development of in situ formation methods for these reactive intermediates has been crucial in harnessing their full synthetic potential rsc.orgrsc.org.

Aims and Scope of Research on 2-Isocyanatopyrazine as a Versatile Synthetic Building Block

The research into this compound aims to leverage the combined strengths of the pyrazine scaffold and the isocyanate functional group. By strategically placing the reactive isocyanate moiety on the pyrazine ring, this compound offers a unique platform for introducing the pyrazine core into larger molecular structures or for functionalizing the pyrazine ring itself. The scope of research encompasses the exploration of its synthesis, its reactivity with various nucleophiles, and its application in the construction of novel heterocyclic systems and functional molecules.

The utility of this compound as a building block lies in its potential to participate in a wide array of chemical transformations. Its reactions with nucleophiles can lead to the formation of pyrazinyl carbamates, ureas, and related derivatives, which may possess interesting biological or material properties. Furthermore, its participation in multicomponent reactions could provide efficient routes to complex pyrazine-containing compounds. Understanding the specific reactivity profile of this compound is key to unlocking its full potential as a versatile synthon in organic synthesis, enabling the creation of new chemical entities for medicinal chemistry and material science applications.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanatopyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c9-4-8-5-3-6-1-2-7-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMWRDZMBPVHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315129 | |

| Record name | 2-Isocyanatopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72975-45-2 | |

| Record name | 2-Isocyanatopyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72975-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isocyanatopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating the Reactivity and Reaction Mechanisms of 2 Isocyanatopyrazine

Nucleophilic Addition Chemistry of the Isocyanate Group

The isocyanate group is characterized by a central carbon atom double-bonded to both an oxygen and a nitrogen atom. This arrangement makes the carbon atom highly electrophilic and thus a prime target for nucleophilic attack. This reactivity is a cornerstone of isocyanate chemistry, leading to the formation of stable addition products.

Formation of Urea (B33335) Derivatives with Amine Nucleophiles

The reaction between an isocyanate and a primary or secondary amine is a well-established and efficient method for the synthesis of substituted ureas. commonorganicchemistry.com In this reaction, the nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the amine to the isocyanate's nitrogen atom, resulting in the formation of a urea derivative. This reaction is typically rapid and can be performed at room temperature in a suitable solvent without the need for a catalyst. commonorganicchemistry.comresearchgate.net

The synthesis of urea derivatives from 2-isocyanatopyrazine follows this general mechanism. For instance, it can be used in the synthesis of complex molecules for biological studies.

Reaction Data: Synthesis of a Pyrazinyl Urea Derivative

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Synthesis of Carbamates with Alcohol Nucleophiles

Similar to the reaction with amines, this compound can react with alcohol nucleophiles to produce carbamates, also known as urethanes. In this nucleophilic addition, the oxygen atom of the alcohol's hydroxyl group attacks the central carbon of the isocyanate. A subsequent proton transfer from the alcohol to the isocyanate nitrogen yields the carbamate (B1207046) product. chemistryviews.orgnih.govorganic-chemistry.org

This transformation is a fundamental reaction of isocyanates, though it is generally slower than the reaction with amines. The synthesis can be facilitated by the use of catalysts and may require heating to proceed at a practical rate. beilstein-journals.org This method provides a direct route to O-aryl and O-alkyl carbamates, which are important in pharmaceuticals and materials science. chemistryviews.orgnih.gov

Reaction Data: General Synthesis of Pyrazinyl Carbamates

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Cycloaddition Reactions for Heterocyclic Ring Construction

Cycloaddition reactions are powerful tools in organic synthesis for constructing ring systems in a single step. researchgate.net The isocyanate group of this compound, with its system of π-electrons, can participate as a component in various cycloaddition reactions, leading to the formation of new heterocyclic structures.

[4+2] Cycloaddition Pathways

The [4+2] cycloaddition, famously known as the Diels-Alder reaction, involves the reaction of a 4π-electron component (a conjugated diene) with a 2π-electron component (a dienophile) to form a six-membered ring. wikipedia.orgwiley-vch.delibretexts.org The isocyanate group, particularly its C=N or C=O double bond, can act as a 2π dienophile in hetero-Diels-Alder reactions. wikipedia.orgnih.govorganic-chemistry.org

In the context of this compound, the C=N bond of the isocyanate moiety can react with a conjugated diene. This type of reaction, often catalyzed by transition metals like nickel or rhodium, can construct dihydropyrimidine-2,4-dione derivatives. nih.govoup.comoup.com Furthermore, vinyl isocyanates have been shown to undergo [4+2] cycloadditions with benzyne (B1209423) to form phenanthridinone ring systems. acs.org While specific studies on this compound in this context are not widespread, its isocyanate functionality provides a clear potential for it to act as a dienophile in the synthesis of various nitrogen-containing heterocycles.

[3+2] Dipolar Cycloaddition Reactions and Mechanism

The [3+2] cycloaddition is a reaction between a 1,3-dipole and a 2π component, known as a dipolarophile, to yield a five-membered heterocycle. fu-berlin.dersc.org The C=N and C=O double bonds of the isocyanate group in this compound can serve as the 2π dipolarophile. acs.orgcsic.es

These reactions are known to proceed with various 1,3-dipoles such as nitrones or azomethine imines. rsc.orgacs.orgcsic.es For example, the reaction of an isocyanate with a nitrone can lead to the formation of either 1,2,4-oxadiazolidin-5-ones or 1,4,2-dioxazolidines, depending on which double bond of the isocyanate participates in the cycloaddition. acs.orgcsic.es

The mechanism of these cycloadditions can be either concerted, occurring in a single step, or stepwise, involving a zwitterionic intermediate. acs.orgcsic.esnih.gov The specific pathway is often influenced by the polarity of the solvent; concerted mechanisms are common in apolar solvents, while polar solvents can stabilize the intermediate in a stepwise process. acs.orgcsic.esnih.gov The formation of the zwitterionic intermediate in a stepwise reaction typically begins with the nucleophilic attack of the 1,3-dipole onto the central carbon of the isocyanate. acs.orgcsic.es

Kinetics and Regioselectivity of Cycloaddition Reactions

The kinetics and regioselectivity of cycloaddition reactions are governed by a combination of electronic and steric factors. The rate of reaction is often dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other, a concept central to Frontier Molecular Orbital (FMO) theory. nih.gov For [2+2] cycloadditions of isocyanates, reaction rates have been shown to correlate with the HOMO-LUMO energy gap. nih.gov

Regioselectivity, which determines the orientation of the reactants as they combine, is also influenced by FMO theory as well as steric hindrance between the substituents on the reacting components. pku.edu.cnias.ac.inrsc.org In [3+2] cycloadditions involving isocyanates and nitrones, computational studies using Density Functional Theory (DFT) have shown that the formation of 1,2,4-oxadiazolidin-5-ones is generally favored both kinetically and thermodynamically over the 1,4,2-dioxazolidine isomers. acs.orgcsic.es DFT calculations are a crucial tool for predicting the outcomes of these reactions, helping to elucidate the reaction barriers and the stability of the potential products, thereby explaining the observed regioselectivity. pku.edu.cnmdpi.comnih.gov

Polymerization and Oligomerization Phenomena of Pyrazine (B50134) Isocyanates

Isocyanates are well-known for their propensity to undergo self-reaction, leading to the formation of dimers, trimers, and higher-order oligomers or polymers. researchgate.net This reactivity is intrinsic to the isocyanate functional group (-NCO). While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of other aromatic isocyanates. nih.gov

The oligomerization of isocyanates can proceed through several pathways, primarily cyclodimerization and cyclotrimerization. nih.govgoogle.com

Dimerization: Aromatic isocyanates can dimerize to form a four-membered diazetidine-2,4-dione ring, also known as a uretdione. nih.govuni-miskolc.hu This is typically a reversible reaction, and the dimer can dissociate back to the monomer upon heating. nih.gov For some industrial isocyanates like MDI (methylene diphenyl diisocyanate), this dimerization is an undesired side reaction during storage. uni-miskolc.hu

Trimerization: The formation of a six-membered 1,3,5-triazinane-2,4,6-trione ring, commonly referred to as an isocyanurate, is another significant reaction pathway. kpi.ua This process is often catalyzed and leads to highly stable, cross-linked structures in polyurethane systems. nih.govkpi.ua Computational studies on toluene (B28343) diisocyanate (TDI) have shown that the two-step mechanism for cyclotrimerization has significantly lower activation energy barriers compared to a one-step process. nih.gov

The general process of polymerization involves three main stages: initiation, propagation, and termination. chandra-asri.comlibretexts.org For isocyanates, these steps can be initiated by catalysts or impurities. The presence of tertiary nitrogen atoms within a reactant's structure, such as in the pyrazine ring of this compound or in certain catalysts, can promote the trimerization of the isocyanate group to form these stable isocyanurate cycles. kpi.ua

Table 1: Common Oligomerization Products of Isocyanates

| Oligomer Type | Ring Structure | Common Name | Key Characteristics |

|---|---|---|---|

| Dimer | Diazetidine-2,4-dione | Uretdione | Four-membered ring; often reversible upon heating. nih.govuni-miskolc.hu |

| Trimer | 1,3,5-Triazinane-2,4,6-trione | Isocyanurate | Six-membered ring; thermally stable; forms cross-links. nih.govkpi.ua |

Influence of the Pyrazine Ring on Isocyanate Electrophilicity and Regioselectivity

The reactivity of an isocyanate group is critically dependent on the electronic nature of the substituent it is attached to. The pyrazine ring, being a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms, exerts a strong electron-withdrawing effect. This influence significantly enhances the electrophilicity of the isocyanate carbon atom in this compound.

The increased electrophilicity can be explained by:

Inductive Effect: The electronegative nitrogen atoms in the pyrazine ring pull electron density away from the ring carbons and, consequently, from the attached isocyanate group.

Resonance Effect: The nitrogen atoms can participate in resonance structures that delocalize electron density away from the isocyanate group, further increasing the partial positive charge on the isocyanate carbon.

This makes this compound a highly reactive electrophile, more susceptible to nucleophilic attack than isocyanates attached to electron-neutral or electron-donating rings, such as phenyl isocyanate. Studies on the reactions of phenyl isocyanate with various alcohols have shown that electron-withdrawing groups on the nucleophile decrease reactivity. rsc.org Conversely, electron-withdrawing groups on the isocyanate itself are expected to accelerate the reaction. The primary site of reaction (regioselectivity) for a nucleophile with this compound is the electrophilic carbon atom of the isocyanate group.

Table 2: Relative Expected Electrophilicity of Selected Aromatic Isocyanates

| Isocyanate Compound | Ring System | Electronic Nature of Ring | Expected Relative Electrophilicity |

|---|---|---|---|

| Phenyl Isocyanate | Benzene | Electron-Neutral | Baseline |

| 4-Methoxyphenyl Isocyanate | Anisole | Electron-Donating | Lower |

| 4-Nitrophenyl Isocyanate | Nitrobenzene | Strongly Electron-Withdrawing | Higher |

| This compound | Pyrazine | Strongly Electron-Withdrawing (π-deficient) | Very High |

Cascade and Tandem Reactions Facilitated by N-Isocyanate Intermediates

While this compound is a C-substituted isocyanate, a related and powerful area of heterocyclic synthesis involves nitrogen-substituted isocyanates (N-isocyanates) as key intermediates in cascade reactions. rsc.orgrsc.org Cascade reactions, where a series of intramolecular reactions occur sequentially without isolating intermediates, provide an efficient route to complex molecules from simple precursors. numberanalytics.com

N-isocyanates are highly reactive and amphoteric, possessing both a nucleophilic nitrogen and an electrophilic isocyanate group, which has historically made them difficult to handle. rsc.org A modern synthetic approach overcomes this by generating the N-isocyanate intermediate in situ from a stable precursor, such as a hydrazide or hydrazone derivative, in a controlled equilibrium. rsc.orgrsc.org This "blocked" or "masked" N-isocyanate approach prevents undesirable dimerization and allows for controlled reactions with various partners. rsc.org

This strategy has been employed to rapidly assemble a diverse range of valuable five- and six-membered heterocycles. rsc.orgresearchgate.net The process typically involves the in situ formation of the N-isocyanate, which then undergoes a subsequent intramolecular cyclization or a reaction with another component to build the final heterocyclic scaffold. researchgate.net

Examples of cascade reactions involving N-isocyanate intermediates include:

Synthesis of 1-Aminobenzimidazolones: A copper-catalyzed cascade reaction between in situ generated N-isocyanates and 2-iodoanilines has been developed. acs.org This represented the first instance of a transition-metal-catalyzed cascade involving an N-isocyanate intermediate. acs.org

Assembly of Triazinones: α-bromohydrazones can serve as precursors to N-isocyanates, which then cyclize to form 1,2,4-triazinones. researchgate.net

Formation of Hydantoins and Azauracils: Various N-isocyanate precursors can be used to assemble heterocycles containing the N–N–C=O motif, which is common in pharmaceuticals and agrochemicals. rsc.orgrsc.org

Table 3: Examples of Heterocycles Synthesized via N-Isocyanate Mediated Cascade Reactions

| Precursor Type | Intermediate | Resulting Heterocycle | Reaction Type | Source(s) |

|---|---|---|---|---|

| Hydrazide / Carbazate Derivatives | Amino-N-isocyanate | N-Substituted Hydantoins | Substitution/Cyclization Cascade | rsc.org |

| α-Bromohydrazones | N-Isocyanate | 1,2,4-Triazinones | Substitution/Cyclization Cascade | researchgate.net |

| Masked N-isocyanates + 2-Iodoanilines | N-Isocyanate | 1-Aminobenzimidazolones | Substitution/Cu-catalyzed Cyclization | acs.org |

| Hydrazide Derivatives | N-Isocyanate | Acyl-pyrazoles, Azauracils | Cascade Reactions | rsc.orgrsc.org |

Strategic Applications of 2 Isocyanatopyrazine in Advanced Organic Synthesis

Diversification of Pyrazine-Containing Heterocycles

The pyrazine (B50134) scaffold is a prevalent feature in many biologically active compounds. 2-Isocyanatopyrazine serves as a key intermediate for elaborating this core structure into more complex fused heterocyclic systems, thereby expanding the chemical space accessible for drug discovery and material development.

The isocyanate group of this compound can undergo cyclization reactions with appropriate nucleophilic partners to construct fused heterocyclic ring systems. While specific direct examples of this compound leading to imidazo[1,2-a]pyrazines or triazolo pyrazine derivatives are not extensively detailed in the provided literature, the general reactivity of isocyanates with amino- or hydrazine-containing precursors is well-established for forming such fused systems. For instance, reactions involving 2-aminopyrazines with isocyanides are known to yield imidazo[1,2-a]pyrazines rsc.org. By analogy, this compound, possessing the isocyanate functionality directly attached to the pyrazine ring, is poised to serve as a direct precursor for cyclization reactions that would lead to these important fused heterocycles. The pyrazine nitrogen atoms can also participate in cyclization events, further enhancing its utility in building complex fused architectures.

The pyrazine ring is a fundamental component of pteridine (B1203161) and quinoxaline (B1680401) structures, both of which are significant in medicinal chemistry mdpi.comorientjchem.orgipp.ptmtieat.orgderpharmachemica.com. While direct synthetic routes utilizing this compound to form these specific scaffolds are not explicitly detailed in the reviewed literature, its structural features suggest significant potential. The isocyanate group can react with 1,2-diamines or related bifunctional nucleophiles, which are common precursors for quinoxaline synthesis mtieat.orgmdpi.com. Similarly, the pyrazine core, when functionalized with the reactive isocyanate, could be envisioned to participate in cyclocondensation reactions characteristic of pteridine formation. For example, while methyl 3-isothiocyanato-2-pyrazinecarboxylate has been used in pteridine synthesis researchgate.net, the analogous isocyanate derivative, this compound, offers a complementary reactive handle for similar transformations, potentially leading to a diverse range of pteridine analogs.

Access to Fused Pyrazine Systems (e.g., Imidazo[1,2-a]pyrazines, Triazolo Pyrazine Derivatives)

Development of Complex Molecular Architectures and Compound Libraries

The ability to rapidly generate diverse molecular structures is crucial for modern drug discovery and materials science. This compound, through its participation in multi-component reactions (MCRs) and its capacity for facile functionalization, is well-suited for the development of complex molecular architectures and the creation of compound libraries. Isocyanides, in general, are key components in many MCRs, such as the Ugi and Passerini reactions, which are widely employed for library synthesis due to their high atom economy and ability to generate molecular diversity in a single step mdpi.comnih.govorganic-chemistry.orgmdpi.com. The isocyanate functionality of this compound enables it to act as an electrophilic component in such reactions, allowing for the introduction of the pyrazine motif into a wide range of scaffolds. This strategic use can lead to the efficient generation of libraries of pyrazine-containing compounds, which can then be screened for various biological activities or material properties enamine.netevotec.comeu-openscreen.eumedchemexpress.com.

Utility as a Key Intermediate in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. This compound is an ideal candidate for integration into MCRs. The electrophilic nature of the isocyanate group readily reacts with nucleophiles, forming new bonds and facilitating cyclization pathways. For instance, isocyanides are known to participate in reactions leading to fused heterocycles like imidazo[1,2-a]pyrazines when combined with appropriate substrates rsc.org. While this example uses tert-butyl isocyanide, the principle of using an isocyanide component in MCRs to build heterocyclic systems is directly applicable to this compound. Its structure allows for the introduction of both the pyrazine ring and the diversity-generating isocyanate functionality into a single reaction, making it a key intermediate for streamlining synthetic routes and accessing complex molecular architectures efficiently.

Contributions to Modular Chemical Synthesis and Antibiotic Design

The field of antibiotic discovery is constantly seeking novel scaffolds and synthetic strategies to combat rising antimicrobial resistance. This compound has demonstrated utility in this domain, particularly in the context of modular chemical synthesis for generating analogs of known bioactive compounds. For example, in the synthesis of streptogramin antibiotic analogs, this compound was employed as a reactant under specific conditions, yielding a target analogue (Analogue 40i) with a reported yield of 43% over two steps amazonaws.com. This application highlights its role in modular synthesis, where well-defined building blocks like this compound are systematically combined to construct complex molecules with tailored properties. The incorporation of the pyrazine moiety via this compound contributes to the structural diversity of the antibiotic analogs, potentially influencing their efficacy and spectrum of activity against resistant bacterial strains.

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 2 Isocyanatopyrazine and Its Derivatives

Comprehensive Spectroscopic Analyses for Structural Confirmation

Spectroscopic methods are indispensable for confirming the structure and purity of synthesized compounds. For 2-isocyanatopyrazine and its derivatives, a suite of spectroscopic techniques provides detailed insights into their molecular architecture and electronic configurations.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed information about the connectivity and environment of atoms within a molecule. Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their relative abundance through integration, and their neighboring protons via spin-spin splitting. Carbon-13 (¹³C) NMR spectroscopy, often enhanced by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), identifies the different carbon environments, including the number of attached protons (CH₃, CH₂, CH, or quaternary carbons) savemyexams.comwikipedia.orgnmrdb.org. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish direct ¹H-¹H and ¹H-¹³C connectivities, respectively, confirming the proposed structures of complex derivatives google.com.

For this compound, the pyrazine (B50134) ring protons are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between δ 7.0-9.0 ppm, with characteristic coupling patterns depending on their positions. The isocyanate group (-N=C=O) itself does not possess protons, but its electronic influence will affect the chemical shifts of the pyrazine ring protons and carbons. The ¹³C NMR spectrum would reveal distinct signals for the pyrazine ring carbons and a characteristic signal for the isocyanate carbon, typically found in the range of δ 115-130 ppm, though this can vary nih.gov.

Table 5.1.1: Expected ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Assignment |

| ¹H (C3) | ~8.5-8.8 | Doublet | Pyrazine ring proton |

| ¹H (C5) | ~8.7-9.0 | Doublet | Pyrazine ring proton |

| ¹H (C6) | ~7.3-7.6 | Doublet | Pyrazine ring proton |

| ¹³C (C2) | ~120-130 | - | Isocyanate carbon (-N=C=O) |

| ¹³C (C3) | ~150-160 | - | Pyrazine ring carbon |

| ¹³C (C5) | ~155-165 | - | Pyrazine ring carbon |

| ¹³C (C6) | ~140-150 | - | Pyrazine ring carbon |

Note: These are predicted values based on general trends for similar aromatic isocyanates and pyrazine derivatives. Actual values may vary based on experimental conditions and specific substituents.

Fourier Transform Infrared (FTIR) and Raman Vibrational Spectroscopy for Functional Group Identification

FTIR and Raman spectroscopy are vital for identifying functional groups based on their characteristic vibrational frequencies. FTIR spectroscopy relies on the change in dipole moment during vibration, making it sensitive to polar bonds, while Raman spectroscopy relies on the change in polarizability, being sensitive to non-polar bonds and symmetric vibrations researchgate.netnanotrib.com.

The presence of the isocyanate group (-N=C=O) in this compound is typically indicated by a strong absorption band in the FTIR spectrum in the region of 2200-2280 cm⁻¹. This stretching vibration is highly characteristic and usually appears as a sharp, intense peak faccts.de. The pyrazine ring itself exhibits various C=C and C=N stretching vibrations, typically found in the fingerprint region (below 1600 cm⁻¹), along with C-H stretching and bending modes. Raman spectroscopy would complement FTIR by providing complementary information, particularly for symmetric vibrations of the ring or isocyanate group if polarizability changes are significant researchgate.net.

Table 5.1.2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group / Vibration | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| Isocyanate (-N=C=O) Stretch | 2200-2280 (strong) | ~2200-2280 | Highly characteristic, sharp peak. |

| Pyrazine Ring C=N/C=C Stretch | 1400-1600 | 1400-1600 | Multiple bands due to ring vibrations. |

| Pyrazine Ring C-H Stretch | 3000-3100 | 3000-3100 | Aromatic C-H stretching. |

| Pyrazine Ring C-H Bend | < 1000 | < 1000 | Out-of-plane bending modes are often diagnostic. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy probes electronic transitions, typically involving π electrons or non-bonding (n) electrons, providing information about the conjugated system and electronic structure of a molecule msu.eduhalric.eutanta.edu.eglibretexts.org. For aromatic compounds like this compound, UV-Vis spectra are expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyrazine ring, being an aromatic heterocycle, will contribute to the electronic absorption profile. The presence of the isocyanate group, with its π system and lone pairs on nitrogen and oxygen, can also influence these electronic transitions, potentially leading to bathochromic (red) or hypsochromic (blue) shifts depending on its electronic interaction with the pyrazine ring matanginicollege.ac.in. The absorption maxima (λmax) and molar extinction coefficients (ε) obtained from UV-Vis spectra can help characterize the extent of conjugation and the nature of electronic transitions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis of Reaction Products

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and providing structural information through fragmentation patterns wikipedia.orgraco.catlcms.czacdlabs.comshout.educationorganicchemistrydata.org. Techniques like Electron Impact (EI) ionization often lead to significant fragmentation, yielding a characteristic pattern that can be used for identification acdlabs.com. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) typically produce a strong molecular ion peak ([M+H]⁺ or M⁺) with minimal fragmentation, useful for confirming molecular weight acdlabs.comorganicchemistrydata.org. Tandem mass spectrometry (MS/MS) can further fragment selected ions to provide more detailed structural information, aiding in the differentiation of isomers lcms.czshout.education. For this compound, the molecular ion peak would correspond to its molecular weight, and fragmentation might involve the loss of CO, N₂, or fragments related to the pyrazine ring structure.

Quantum Chemical Calculations for Mechanistic and Electronic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer powerful tools to complement experimental data by providing insights into molecular geometries, electronic structures, reaction pathways, and energetic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

DFT calculations are widely used to determine the most stable molecular geometry (ground state) by minimizing the total energy of the system faccts.dechemsociety.org.ngjoaquinbarroso.comresearchgate.netcrystalsolutions.eustackexchange.comuci.eduepfl.ch. This process, known as geometry optimization, yields optimized bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available (e.g., from X-ray crystallography). Furthermore, DFT can predict vibrational frequencies, allowing for the assignment of FTIR and Raman bands, and calculate electronic properties such as frontier molecular orbital energies (HOMO-LUMO gap), charge distributions, and reaction energy barriers. These calculations are invaluable for understanding the electronic structure, predicting reactivity, and elucidating reaction mechanisms nanotrib.commsu.educhemsociety.org.ngjoaquinbarroso.comstackexchange.comgoogle.comresearchgate.netfigshare.com.

For this compound, DFT calculations would provide an optimized geometry that reflects the electronic delocalization within the pyrazine ring and the conjugation with the isocyanate group. The calculated vibrational frequencies for the isocyanate stretch and ring modes would be compared with experimental FTIR and Raman data. The HOMO-LUMO gap, indicative of the molecule's electronic excitation energy and reactivity, would also be a key output.

Table 5.2.1: Potential DFT Calculation Outputs for this compound

| Property | Expected Output / Significance | Methodological Aspect |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles; planar or near-planar pyrazine ring. | Geometry optimization (e.g., B3LYP/6-31G(d,p)) |

| Vibrational Frequencies | Predicted IR/Raman active modes; confirmation of isocyanate stretch and ring vibrations. | Harmonic frequency calculations |

| Electronic Structure | HOMO-LUMO gap, charge distribution (Mulliken charges), molecular electrostatic potential (MEP). | Single-point energy calculations, TD-DFT for excitations. |

| Reaction Energetics | Transition state energies, activation barriers for potential reactions. | Transition state search, IRC calculations |

Compound List:

this compound

Ab Initio and Semi-Empirical Methods for Reaction Pathway Analysis

Ab initio and semi-empirical methods are fundamental tools for dissecting reaction mechanisms. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (like MP2 or coupled-cluster methods), solve the electronic Schrödinger equation with minimal approximations, offering high accuracy but at a significant computational cost. Density Functional Theory (DFT) has emerged as a powerful compromise, providing a balance between accuracy and computational efficiency for studying complex systems. Semi-empirical methods, while less accurate, offer even faster calculations, making them suitable for initial explorations or very large systems.

For this compound and its derivatives, these methods can be applied to investigate various reaction types. For instance, DFT calculations have been utilized to study cycloaddition reactions involving isocyanates and other heterocyclic systems, such as nitrones acs.org. These studies typically involve mapping potential energy surfaces (PES) to identify stable intermediates, transition states, and activation energies for specific reaction steps. For this compound, potential reaction pathways could include nucleophilic additions to the highly electrophilic carbon of the isocyanate group, cycloaddition reactions involving the pyrazine ring, or reactions where the isocyanate group acts as a synthon. DFT calculations can reveal the concerted or stepwise nature of these reactions, the preferred stereochemical outcomes, and the influence of substituents on reaction rates and selectivity acs.orgbeilstein-journals.orgrsc.orgarxiv.orgresearchgate.net.

Studies on related pyrazine systems have employed DFT to understand reaction mechanisms, such as dearomative diborylation, where different pathways (e.g., radical vs. non-radical) were investigated, with the preferred mechanism depending on the specific pyrazine derivative and reaction conditions rsc.org. Similarly, DFT has been used to elucidate mechanisms in copper-catalyzed reactions involving alkynes and pyrazine derivatives, identifying rate-determining steps and the influence of catalysts on reaction pathways beilstein-journals.org.

Table 1: Hypothetical Activation Energies for Potential Reaction Pathways of this compound

| Reaction Type | Method Used | Activation Energy (kcal/mol) | Notes |

| Nucleophilic Addition (e.g., to N) | DFT (B3LYP) | 15.2 | Hypothetical value for attack at pyrazine nitrogen |

| Nucleophilic Addition (to C=O) | DFT (M06-2X) | 8.5 | Hypothetical value for attack at isocyanate carbon |

| [4+2] Cycloaddition (as diene) | DFT (B3LYP) | 22.1 | Hypothetical value for reaction with a dienophile |

| [4+2] Cycloaddition (as dienophile) | DFT (M06-2X) | 18.7 | Hypothetical value for reaction with a diene |

Note: The data in this table are illustrative and based on typical values found in computational studies of similar heterocyclic and isocyanate chemistry. Specific values for this compound would require dedicated computational investigations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique that visualizes the electron density distribution of a molecule, highlighting regions of positive and negative electrostatic potential. This mapping provides crucial insights into a molecule's reactivity by identifying potential sites for electrophilic and nucleophilic attack. MEP is typically calculated using DFT methods and visualized on the molecule's electron density surface, often using a color-coded scheme where red indicates electron-rich (nucleophilic) regions and blue indicates electron-deficient (electrophilic) regions researchgate.netresearchgate.netuni-muenchen.dechemrxiv.org.

For this compound, MEP analysis can predict how it will interact with other molecules. The nitrogen atoms within the pyrazine ring are expected to be nucleophilic due to their lone pairs of electrons, potentially acting as sites for protonation or interaction with Lewis acids. The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic due to the polarization of the C=O and C=N bonds, making it a prime target for nucleophilic attack. The oxygen atom of the isocyanate group would likely exhibit negative electrostatic potential, indicating nucleophilic character. The hydrogen atoms attached to the pyrazine ring would likely have a more positive electrostatic potential, suggesting potential sites for nucleophilic attack or hydrogen bonding.

Studies on various heterocyclic systems have used MEP mapping to correlate electron density distributions with observed reactivity patterns researchgate.netresearchgate.net. By identifying the most negative (nucleophilic) and most positive (electrophilic) regions, researchers can predict reaction sites and understand the driving forces behind chemical transformations. For instance, a highly negative MEP value on an atom suggests it is a favorable site for electrophilic attack, while a highly positive MEP value indicates a favorable site for nucleophilic attack chemrxiv.org.

Table 2: Hypothetical MEP Values (in a.u.) at Key Atomic Centers of this compound

| Atom Type | Position in Molecule | Hypothetical MEP Value (a.u.) | Predicted Reactivity |

| Pyrazine Nitrogen | N1, N4 | -0.05 to -0.08 | Nucleophilic |

| Pyrazine Carbon | C2, C3, C5, C6 | -0.01 to +0.02 | Moderately reactive |

| Isocyanate Carbon | C(NCO) | +0.08 to +0.12 | Electrophilic |

| Isocyanate Nitrogen | N(NCO) | -0.03 to -0.05 | Nucleophilic |

| Isocyanate Oxygen | O(NCO) | -0.06 to -0.09 | Nucleophilic |

| Pyrazine Hydrogen | H (on ring) | +0.03 to +0.05 | Electrophilic |

Note: MEP values are highly dependent on the computational method, basis set, and the specific surface chosen for mapping. These values are illustrative for demonstrating the concept.

Correlational Analysis Between Experimental Spectroscopic Data and Theoretical Predictions

The synergy between experimental spectroscopic data and theoretical predictions is crucial for a comprehensive understanding of molecular structure, bonding, and electronic properties. Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which can then be directly compared with experimental results obtained from techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy. This correlation serves to validate the theoretical models and provide deeper interpretations of experimental observations rsc.orgaip.org.

For this compound, experimental IR spectroscopy would typically show a characteristic strong absorption band for the isocyanate (-N=C=O) stretching vibration, usually in the region of 2200-2300 cm⁻¹ measurlabs.com. DFT calculations can predict these vibrational frequencies, and a good agreement between calculated and experimental values can confirm the presence of the isocyanate group and provide information about its electronic environment. Similarly, experimental ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of protons and carbon atoms in the pyrazine ring. DFT calculations can predict chemical shifts and coupling constants, allowing for direct comparison with experimental data. Deviations can highlight areas where the theoretical model might need refinement or where specific interactions are occurring.

Theoretical studies often correlate calculated electronic transitions with experimental UV-Vis absorption spectra. Time-Dependent DFT (TD-DFT) calculations can predict the wavelengths and intensities of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. This correlation helps in understanding the electronic structure and the nature of excited states of the molecule arkat-usa.orgacs.org.

The process of correlational analysis involves:

Geometry Optimization: Performing DFT calculations to obtain the optimized molecular geometry of this compound.

Spectroscopic Property Calculation: Calculating vibrational frequencies (IR), NMR chemical shifts, and electronic transition energies (UV-Vis) using the optimized geometry.

Comparison with Experimental Data: Comparing the calculated spectroscopic parameters with experimentally obtained values.

Model Validation: Assessing the agreement between theoretical and experimental data to validate the chosen computational methods and the proposed molecular structure. Discrepancies can guide further refinement of the computational approach or suggest alternative interpretations of experimental spectra.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data (Hypothetical for this compound)

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) | Difference (%) | Assignment |

| IR (NCO Stretch) | 2255 cm⁻¹ | 2248 cm⁻¹ | -0.31 | Isocyanate stretching vibration |

| ¹H NMR (Ring H) | δ = 8.75 ppm | δ = 8.82 ppm | +0.80 | Proton on pyrazine ring |

| ¹³C NMR (Ring C) | δ = 155.2 ppm | δ = 156.5 ppm | +0.84 | Carbon in pyrazine ring |

| UV-Vis (λmax) | 280 nm | 275 nm | -1.79 | π-π* electronic transition |

Note: The experimental values are typical for isocyanates and pyrazines. The calculated values are hypothetical, generated to illustrate the correlational analysis process. Actual calculations would be required for precise values.

The successful correlation between experimental spectroscopic data and theoretical predictions provides strong evidence for the accuracy of the computational models used and enhances the understanding of the electronic structure and chemical behavior of this compound and its derivatives.

Compound List:

this compound

Q & A

Q. How should researchers address contradictory biological activity data for this compound-based inhibitors?

- Methodological Answer: Standardize assay conditions (e.g., enzyme concentration, incubation time) and validate with positive/negative controls. Perform dose-response curves (IC values) across multiple cell lines. Use meta-analysis to reconcile divergent results in literature .

Methodological Framework for Data Analysis

- Experimental Reproducibility : Follow standardized protocols (e.g., IUPAC guidelines) and archive raw data in repositories like Zenodo .

- Contradiction Analysis : Apply Toulmin’s argumentation model to evaluate evidence strength, contextual factors, and methodological biases .

- Literature Synthesis : Use tools like Zotero to categorize studies by methodology, findings, and limitations. Create evidence matrices to identify knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.